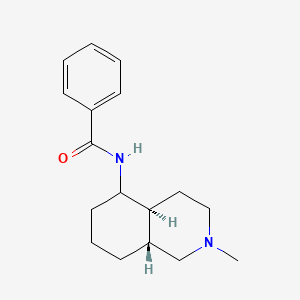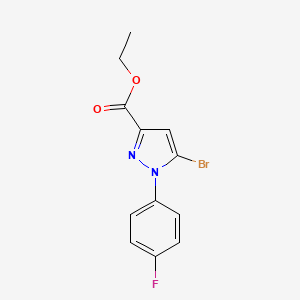![molecular formula C17H11NO4S B13762017 7H-Dibenz[f,ij]isoquinoline-4-sulfonic acid, 2-methyl-7-oxo- CAS No. 68239-60-1](/img/structure/B13762017.png)
7H-Dibenz[f,ij]isoquinoline-4-sulfonic acid, 2-methyl-7-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7H-Dibenz[f,ij]isoquinoline-4-sulfonic acid, 2-methyl-7-oxo- is a complex organic compound with a unique structure that includes a dibenzisoquinoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Dibenz[f,ij]isoquinoline-4-sulfonic acid, 2-methyl-7-oxo- can be achieved through various methods. One common approach involves the intermolecular cyclization of 1-alkynyl-9,10-anthraquinones with N-nucleophiles . This method allows for a wide variation of substituents, making it possible to prepare a systematic series of compounds. The reaction typically involves boiling pyridine as a solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing scalable purification techniques, would likely be applied.
Análisis De Reacciones Químicas
Types of Reactions
7H-Dibenz[f,ij]isoquinoline-4-sulfonic acid, 2-methyl-7-oxo- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
7H-Dibenz[f,ij]isoquinoline-4-sulfonic acid, 2-methyl-7-oxo- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7H-Dibenz[f,ij]isoquinoline-4-sulfonic acid, 2-methyl-7-oxo- involves its interaction with specific molecular targets and pathways. The compound may bind to DNA or proteins, altering their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzisoquinoline derivatives: These compounds share a similar core structure but differ in their functional groups and substituents.
Quinoline derivatives: These compounds have a similar nitrogen-containing heterocyclic structure.
Uniqueness
7H-Dibenz[f,ij]isoquinoline-4-sulfonic acid, 2-methyl-7-oxo- is unique due to its specific combination of functional groups and its potential for diverse applications. Its sulfonic acid group and methyl-oxo substituent contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
68239-60-1 |
|---|---|
Fórmula molecular |
C17H11NO4S |
Peso molecular |
325.3 g/mol |
Nombre IUPAC |
15-methyl-8-oxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaene-12-sulfonic acid |
InChI |
InChI=1S/C17H11NO4S/c1-9-8-13-10-4-2-3-5-11(10)17(19)12-6-7-14(23(20,21)22)16(18-9)15(12)13/h2-8H,1H3,(H,20,21,22) |
Clave InChI |
YWVBEIADCVGBHU-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=CC3=C2C(=C1)C4=CC=CC=C4C3=O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



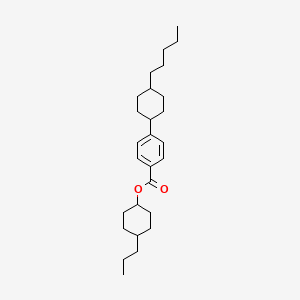
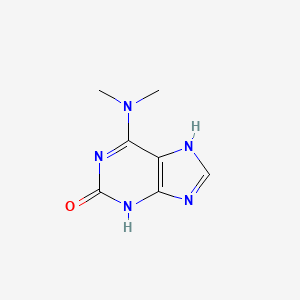

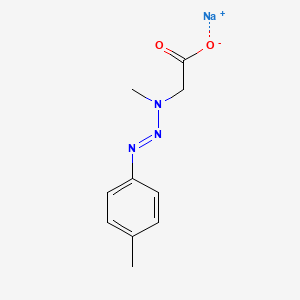
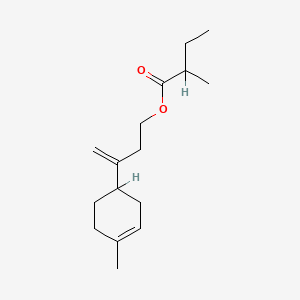

![2-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-1-OL](/img/structure/B13761967.png)


